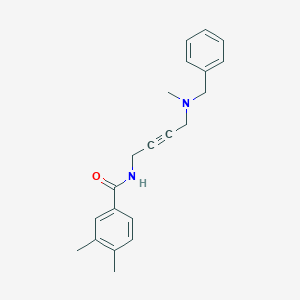

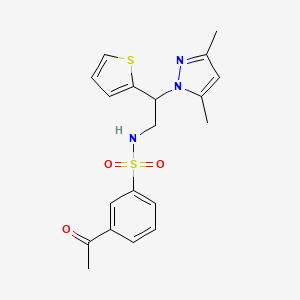

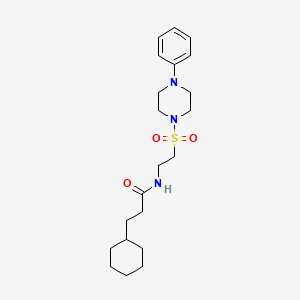

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide” are not available, similar compounds have been synthesized starting from simple commercially available materials .Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula. For example, “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)propionamide” has a molecular formula of C15H20N2O.Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. While specific reactions for “this compound” are not available, similar compounds are used in various scientific research.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For example, “N-Benzyl-N-methylethanolamine” has a density of 1.017 g/mL at 25 °C (lit.), a boiling point of 95-105 °C/2 mmHg (lit.), and a refractive index of n20/D 1.529 (lit.) .Scientific Research Applications

DNA Cleavage and Antitumor Activity

Research on similar compounds, such as 3-Amino-1,2,4-benzotriazine 1,4-dioxide, has shown evidence of DNA cleavage through the involvement of hydroxyl radicals, contributing to their antitumor activity. These findings highlight the potential of related compounds in cancer therapy by selectively targeting oxygen-deficient cells (Daniels & Gates, 1996).

Mitosis Inhibition in Plant Cells

A study on N-(1,1-dimethylpropynyl) benzamide derivatives, which share structural similarities, revealed their powerful and selective inhibition of mitosis in plant cells. This research provides insights into the mechanisms controlling cell division in plants and suggests potential applications in agriculture and botany (Merlin et al., 1987).

Anticonvulsant Effects

Research on 4-aminobenzamides has demonstrated their effectiveness in providing protection against seizures induced by electroshock and pentylenetetrazole. This points to the therapeutic potential of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide and related compounds in the treatment of epilepsy and other seizure disorders (Clark et al., 1984).

Novel Synthesis Methods and Chemical Reactions

Studies have explored novel synthesis methods and chemical reactions involving similar compounds, such as co-cyclizations induced by nickel triphenylphosphine complexes. These findings contribute to the advancement of synthetic chemistry and the development of new materials and drugs (Duckworth et al., 1996).

Antimicrobial Activity

Research on derivatives carrying the sulfonamide moiety has shown significant antimicrobial activity against a range of bacteria and fungi. This suggests the potential use of this compound in developing new antimicrobial agents (Ghorab et al., 2017).

Mechanism of Action

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c1-17-11-12-20(15-18(17)2)21(24)22-13-7-8-14-23(3)16-19-9-5-4-6-10-19/h4-6,9-12,15H,13-14,16H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXSKQUYCGIFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC#CCN(C)CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984009.png)

![N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2984012.png)

![3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2984021.png)

![1-(3-chlorophenyl)-5-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2984023.png)

![(3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2984026.png)

![ethyl 4-oxo-4-[(4-oxo-3H-phthalazin-1-yl)methylamino]butanoate](/img/structure/B2984029.png)